3-(3,4-Dimethylbenzoyl)-4-methylpyridine

Description

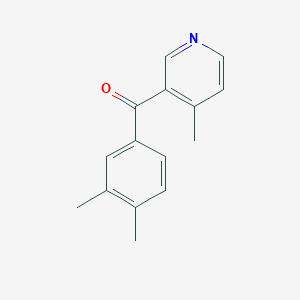

Structure

2D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-5-13(8-12(10)3)15(17)14-9-16-7-6-11(14)2/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPVMBUZNHEEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C=CN=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction for Pyridine Core Formation

Methodology:

The foundational step involves synthesizing a Grignard reagent from 4-bromo-o-xylene:

- Magnesium turnings are reacted with 4-bromo-o-xylene in tetrahydrofuran (THF) with iodine as an initiator.

- The reaction is maintained at reflux temperatures (~50-70°C) for approximately 8 hours to ensure complete formation of the Grignard reagent.

Reaction:

$$

\text{4-bromo-o-xylene} + \text{Mg} \xrightarrow[\text{THF}]{\text{I}_2} \text{Grignard reagent}

$$

- Typical yields of the Grignard reagent are high (>90%) under optimized conditions.

- Use of iodine as an initiator improves the reaction initiation and efficiency.

Table 1: Summary of Grignard Formation Conditions

| Parameter | Typical Range | Remarks |

|---|---|---|

| Solvent | Tetrahydrofuran | Preferred solvent |

| Temperature | 50-70°C | Reflux conditions |

| Initiator | Iodine | Enhances initiation |

| Reaction Time | 8 hours | Complete formation |

Formylation via Reaction with N,N-Dimethylformamide

Methodology:

The Grignard reagent reacts with N,N-dimethylformamide (DMF) to introduce the formyl group:

- The reaction mixture is cooled to below 0°C.

- DMF is added dropwise over 10 minutes to prevent side reactions.

- The mixture is stirred at room temperature for about 1 hour to complete the formylation.

Reaction:

$$

\text{Grignard reagent} + \text{DMF} \rightarrow \text{Formylated intermediate}

$$

- The formylation step is highly efficient, with yields often exceeding 80%.

- Proper temperature control is critical to prevent overreaction or side-product formation.

Table 2: Formylation Conditions and Yields

| Parameter | Typical Range | Remarks |

|---|---|---|

| Temperature | < 0°C during addition | Prevents side reactions |

| Stirring Time | 1 hour | Ensures complete reaction |

| Solvent | THF | Maintains solubility |

Acidic Work-up and Product Extraction

- The reaction mixture is acidified with aqueous hydrochloric acid (HCl), which protonates the intermediate, facilitating its extraction.

- Organic and aqueous layers are separated.

- The organic layer contains the formylated intermediate, which is washed with dilute NaHCO₃ to remove residual acids.

- The process yields a purified formylated intermediate suitable for subsequent steps, with minimal impurities.

Conversion to 3-(3,4-Dimethylbenzoyl)-4-methylpyridine

Methodology:

The formylated intermediate undergoes further transformations, typically involving:

- Cyclization or acylation steps to attach the dimethylbenzoyl group.

- This often involves Friedel–Crafts acylation using the appropriate benzoyl derivative under Lewis acid catalysis.

- The acylation step's efficiency depends on the choice of catalyst and reaction conditions.

- Optimal yields are achieved using aluminum chloride (AlCl₃) as a Lewis acid at controlled temperatures (~0-25°C).

Summary of Preparation Data

| Step | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Grignard formation | 4-bromo-o-xylene, Mg, I₂ | 50-70°C, 8 hrs | >90% | Reflux in THF |

| Formylation | DMF | < 0°C addition, 1 hr stirring | >80% | Temperature control critical |

| Acylation | Benzoyl chloride derivative, AlCl₃ | 0-25°C | 70-85% | Lewis acid catalysis |

Notes on Optimization and Scale-Up

- Use of dry, inert atmosphere (nitrogen or argon) is essential to prevent moisture interference.

- Purification via distillation or chromatography ensures high purity of the final compound.

- Green chemistry considerations favor alternative solvents and catalytic processes to reduce waste and improve atom economy.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

Antimicrobial and Antiviral Properties

Research indicates that derivatives of pyridine compounds, including 3-(3,4-Dimethylbenzoyl)-4-methylpyridine, exhibit significant biological activities. These include antimicrobial and antiviral properties, making them potential candidates for developing new therapeutic agents. For instance, compounds in the pyridine family have been studied for their effectiveness against various pathogens, including bacteria and viruses .

Anti-Cancer Activity

There is emerging evidence that certain pyridine derivatives can inhibit cancer cell proliferation. The structural modifications in compounds like this compound may enhance their efficacy as anti-cancer agents by targeting specific molecular pathways involved in tumor growth .

Nevirapine Synthesis

The compound is also relevant in the synthesis of intermediates for pharmaceutical drugs such as nevirapine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. The synthesis process involves using this compound as a precursor, highlighting its importance in pharmaceutical applications .

Material Science

Dye Sensitized Solar Cells (DSSCs)

The unique electronic properties of this compound make it suitable for use in dye-sensitized solar cells (DSSCs). Research has shown that pyridine derivatives can serve as effective dyes due to their ability to absorb light and facilitate electron transfer processes .

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a building block for synthesizing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Catalysis

Nucleophilic Catalysis

this compound has been investigated for its role as a nucleophilic catalyst in various organic reactions. Its basicity allows it to facilitate esterification reactions effectively, making it valuable in synthetic organic chemistry .

Selective Reactions

The compound's ability to selectively activate substrates makes it a candidate for use in asymmetric synthesis. This property can be exploited to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications .

Case Study 1: Antiviral Activity

A study demonstrated that a series of pyridine derivatives exhibited potent antiviral activity against specific viral strains. The structure-activity relationship indicated that modifications similar to those found in this compound enhanced bioactivity significantly.

Case Study 2: DSSC Efficiency

Research conducted on the application of pyridine derivatives in DSSCs showed that incorporating this compound improved the overall efficiency of energy conversion by optimizing light absorption and electron mobility within the cell.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

a) 3-(2,3-Dimethylbenzoyl)-4-methylpyridine (CAS 1187166-74-0)

- Structural Difference : The benzoyl group in this isomer has methyl substituents at the 2,3-positions instead of 3,4-positions.

- Impact: Positional isomerism alters steric and electronic effects.

- Synthetic Relevance : Both isomers likely share similar synthesis routes, such as Friedel-Crafts acylation or nucleophilic substitution, but regioselectivity controls the methyl group positions.

b) 4-Methylpyridine Derivatives (e.g., 3,4-Lu and 4-Pi)

- 3,4-Dimethylpyridine (3,4-Lu) : Lacks the benzoyl group but shares the 4-methylpyridine core. In mice, 3,4-Lu induces fear-like responses comparable to predator urine, highlighting the bioactivity of methyl-substituted pyridines .

- 4-Methylpyridine (4-Pi) : Simpler structure with a single methyl group; used as a precursor in synthesizing more complex derivatives (e.g., via acylation or quaternization, as in ).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted LogP* | Solubility (Theoretical) |

|---|---|---|---|---|

| 3-(3,4-Dimethylbenzoyl)-4-methylpyridine | 255.33 | 3,4-dimethylbenzoyl, 4-Me | ~3.5 | Low water solubility; soluble in organic solvents |

| 3-(2,3-Dimethylbenzoyl)-4-methylpyridine | 255.33 | 2,3-dimethylbenzoyl, 4-Me | ~3.2 | Similar to 3,4-isomer |

| 3,4-Dimethylpyridine (3,4-Lu) | 121.18 | 3,4-dimethyl | ~1.8 | Moderate water solubility |

| 4-Methylpyridine (4-Pi) | 93.13 | 4-methyl | ~1.0 | High water solubility |

*LogP values estimated using fragment-based methods.

- Key Observations :

- The benzoyl group significantly increases hydrophobicity (higher LogP) compared to unsubstituted pyridines.

- Positional isomerism in the benzoyl group (2,3 vs. 3,4) marginally affects LogP due to differences in molecular symmetry and steric hindrance.

Biological Activity

3-(3,4-Dimethylbenzoyl)-4-methylpyridine is an aromatic compound characterized by a pyridine ring substituted with a dimethylbenzoyl group. This compound has garnered interest due to its potential biological activities, although specific research on its biological effects remains limited. The molecular structure suggests that it may interact with various biomolecules, which could lead to significant pharmacological applications.

Chemical Structure and Properties

The compound features a six-membered pyridine ring containing one nitrogen atom and a carbonyl group from the benzoyl moiety. This combination of functional groups influences its chemical properties, making it a candidate for various biological interactions. The presence of the pyridine ring is notable, as many biologically active molecules contain this structural feature.

Molecular Formula: C16H17NO

Molecular Weight: 255.31 g/mol

Potential Biological Activities

While direct studies on this compound are scarce, compounds with similar structures have been associated with various biological activities:

- Anticancer Properties: Many pyridine derivatives exhibit anticancer effects by inhibiting specific enzymes or pathways involved in tumor growth.

- Antimicrobial Activity: Similar compounds have shown effectiveness against a range of microbial pathogens.

- Enzyme Inhibition: The carbonyl group may facilitate interactions with enzymes, potentially serving as an inhibitor for specific targets.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds that have been studied for their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3,4-Dimethylbenzoyl)-4-methylpyridine | Similar benzoyl and pyridine structure | Different position of dimethyl groups |

| 3-Amino-4-methylpyridine | Contains an amino group instead of a benzoyl | Potentially different biological activity |

| 2-Methyl-6-phenylpyridine | Contains phenyl instead of benzoyl | Different electronic properties due to phenyl ring |

| 2,6-Dimethyl-3-pyridinol | Hydroxyl group instead of benzoyl | Exhibits different reactivity due to hydroxyl group |

Case Studies and Research Findings

- Antiproliferative Activity: Research on similar pyridine derivatives indicates potential antiproliferative effects against various cancer cell lines. For instance, compounds exhibiting structural similarities to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and others .

- Enzyme Inhibition Studies: Studies on related compounds suggest that they may act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, certain pyridine derivatives have demonstrated inhibition of vascular endothelial growth factor (VEGF) pathways .

- In Vivo Studies: Although specific in vivo studies on this compound are lacking, analogous compounds have been evaluated for their biodistribution and metabolic stability in animal models, showing promising results in targeting induced nitric oxide synthase (iNOS) pathways .

Q & A

Basic: What are the recommended synthetic routes for 3-(3,4-Dimethylbenzoyl)-4-methylpyridine?

Methodological Answer:

A plausible strategy involves coupling 3,4-dimethylbenzoyl chloride with 4-methylpyridine derivatives. Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ catalysis) could introduce the benzoyl group to the pyridine ring. Alternatively, oxidative cyclization methodologies, such as those used for triazolopyridines (e.g., sodium hypochlorite in ethanol at room temperature ), can be adapted. For example, hydrazine intermediates may undergo oxidative ring closure to form fused heterocycles, though substrate-specific optimization is required.

Basic: How can the compound be characterized to confirm its structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl groups at 3,4-dimethylbenzoyl and 4-methylpyridine).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis can resolve bond angles and hydrogen-bonding interactions, as demonstrated in structurally similar compounds .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and aromatic C-H stretches.

Basic: What solvent systems and reaction conditions optimize yield for this compound?

Methodological Answer:

- Solvent Selection : Ethanol, a green solvent, has been effective in oxidative cyclizations for related pyridine derivatives, offering high yields (e.g., 73% in triazolopyridine synthesis ).

- Temperature : Room-temperature reactions reduce side-product formation, while reflux may accelerate slower steps.

- Catalyst/Oxidant : Sodium hypochlorite (NaOCl) is preferred over toxic Cr(VI) reagents for eco-friendly oxidation .

- Workup : Sequential extraction (e.g., ethyl acetate/water) and alumina plug filtration can isolate pure products .

Advanced: How can computational methods elucidate the reaction mechanism of its synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states and energy barriers for acylation or cyclization steps. Compare calculated NMR/IR spectra with experimental data to validate intermediates.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, ethanol’s polarity may stabilize charged intermediates during oxidative steps .

- In Silico Screening : Predict regioselectivity for benzoyl group attachment using frontier molecular orbital (FMO) analysis.

Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

Single-crystal X-ray diffraction can:

- Confirm bond distances (e.g., C=O bond length ~1.21 Å) and dihedral angles between the benzoyl and pyridine moieties.

- Identify non-covalent interactions (e.g., C-H···O hydrogen bonds) that stabilize the crystal lattice .

- Resolve ambiguities in NMR assignments, such as overlapping signals for methyl groups in crowded regions.

Advanced: What strategies mitigate challenges in separating isomers or byproducts during synthesis?

Methodological Answer:

- Host-Guest Chemistry : Use N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine to separate methylpyridine isomers via selective inclusion complexes .

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients can resolve polar byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/hexane mixtures) based on differential solubility of isomers.

Advanced: How do electronic effects of the 3,4-dimethylbenzoyl group influence reactivity?

Methodological Answer:

- Electron-Donating Methyl Groups : Enhance electron density on the benzoyl ring, potentially altering electrophilic substitution patterns.

- Steric Effects : The 3,4-dimethyl substitution may hinder rotation around the benzoyl-pyridine bond, affecting conjugation and UV-Vis absorption spectra.

- Spectroscopic Probes : UV-Vis and fluorescence spectroscopy can quantify electronic transitions, while cyclic voltammetry assesses redox behavior.

Advanced: How to analyze and reconcile conflicting data on reaction yields across studies?

Methodological Answer:

- Controlled Replication : Standardize variables (solvent purity, temperature control, catalyst batch) to isolate yield discrepancies.

- Byproduct Profiling : Use LC-MS to identify side products (e.g., over-oxidized species or unreacted intermediates) that reduce yield.

- Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent, oxidant concentration) .

Advanced: What safety protocols are critical when handling intermediates in its synthesis?

Methodological Answer:

- Toxic Byproducts : Monitor for hazardous intermediates (e.g., chlorinated species if using Cl-based reagents) with GC-MS.

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment when handling reactive acyl chlorides.

- Waste Management : Neutralize acidic/basic waste streams before disposal, following protocols for pyridine derivatives .

Advanced: How can this compound serve as a precursor for bioactive heterocycles?

Methodological Answer:

- Functionalization : Introduce sulfonyl or amino groups at the pyridine ring for antimicrobial or anti-inflammatory derivatives.

- Metal Coordination : Explore coordination chemistry with transition metals (e.g., Cu, Pd) for catalytic or sensor applications.

- Biological Assays : Use in vitro models to evaluate bioactivity, referencing structurally similar compounds with reported antiproliferative or antidiabetic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.